2-[(Butylamino)methyl]-6-ethoxyphenol
Description
Properties
IUPAC Name |
2-(butylaminomethyl)-6-ethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-3-5-9-14-10-11-7-6-8-12(13(11)15)16-4-2/h6-8,14-15H,3-5,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGGNFASQRIIGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C(=CC=C1)OCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization
The synthesis of 2-[(Butylamino)methyl]-6-ethoxyphenol is conceptually based on the well-established Mannich reaction. wikipedia.orgoarjbp.com This reaction would involve the condensation of 2-ethoxyphenol (B1204887), formaldehyde (B43269), and butylamine.
The general mechanism for the Mannich reaction begins with the formation of an iminium ion from the amine and formaldehyde. wikipedia.org The phenol (B47542) then acts as a nucleophile, attacking the iminium ion to form the aminomethylated product.
While a specific, detailed experimental procedure and the corresponding characterization data for this compound are not readily found in the surveyed literature, a general synthetic approach can be described.
General Synthetic Procedure:
| Step | Description |
| 1 | 2-ethoxyphenol, butylamine, and formaldehyde (often in the form of an aqueous solution, formalin, or as paraformaldehyde) are combined in a suitable solvent, such as ethanol (B145695) or methanol (B129727). |
| 2 | The reaction mixture is typically stirred at room temperature or heated under reflux to drive the reaction to completion. |
| 3 | Upon completion, the product is isolated from the reaction mixture. This may involve solvent removal, extraction, and purification by methods such as crystallization or chromatography. |
Physicochemical Properties:
Specific, experimentally determined physicochemical data for this compound are not widely available. However, based on its structure, some general properties can be inferred.
| Property | Predicted Characteristic |
| Appearance | Likely a solid or viscous liquid at room temperature. |
| Solubility | Expected to have limited solubility in water and good solubility in organic solvents. |
| Acidity/Basicity | The phenolic hydroxyl group imparts acidic properties, while the butylamino group is basic. |
Spectroscopic and Spectrometric Analysis:
A full characterization of this compound would involve several analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR would show characteristic signals for the aromatic protons, the ethoxy group (a triplet and a quartet), the butyl group, the methylene (B1212753) bridge, and the amine and hydroxyl protons.
¹³C NMR would provide signals for each unique carbon atom in the molecule.
Mass Spectrometry (MS):
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Characteristic fragmentation patterns for aminomethylphenols would be expected, including cleavage of the C-C bond between the aromatic ring and the aminomethyl group. libretexts.org
Infrared (IR) Spectroscopy:
An IR spectrum would display characteristic absorption bands for the O-H stretch of the phenol, N-H stretch of the secondary amine, C-H stretches of the alkyl and aromatic groups, and C-O stretches of the ether and phenol.
Advanced Research and Applications
Strategies for the Chemical Synthesis of this compound
The construction of this compound involves the formation of a carbon-nitrogen bond and the introduction of an aminomethyl group onto a phenolic ring. The primary strategies to achieve this include the Mannich reaction, reductive amination, and specific functional group interconversions.
The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine. wikipedia.orgoarjbp.com For the synthesis of this compound, the phenolic precursor is 2-ethoxyphenol (B1204887), which provides the active hydrogen on the aromatic ring, ortho to the activating hydroxyl group. The other reactants are formaldehyde and n-butylamine.
The reaction mechanism initiates with the formation of an iminium ion (Eschenmoser's salt precursor) from formaldehyde and n-butylamine. chemistrysteps.com The electron-rich 2-ethoxyphenol then acts as a nucleophile, attacking the iminium ion in an electrophilic aromatic substitution to form the final product. wikipedia.org This reaction is a powerful tool for forging carbon-carbon and carbon-nitrogen bonds in a single step. oarjbp.com
| Reactant Type | Chemical Name | Role |
|---|---|---|
| Phenolic Precursor | 2-Ethoxyphenol | Source of active hydrogen (nucleophile) |
| Aldehyde | Formaldehyde | Carbon source for the methyl bridge |
| Amine | n-Butylamine | Nitrogen source for the amino group |
Reductive amination, also known as reductive alkylation, is a versatile method for preparing amines. wikipedia.org This two-step process, often performed in a single pot, involves the conversion of a carbonyl group to an amine through an imine intermediate. wikipedia.orgmasterorganicchemistry.com
To synthesize this compound via this route, the aldehyde precursor 3-ethoxy-2-hydroxybenzaldehyde is reacted with n-butylamine. This initial reaction is a condensation that forms a Schiff base (an imine). The intermediate imine is then reduced in situ to the desired secondary amine product. wikipedia.org A variety of reducing agents can be employed, with milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective as they can selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com
| Component | Example | Function |
|---|---|---|
| Aldehyde Precursor | 3-Ethoxy-2-hydroxybenzaldehyde | Provides the aromatic ring and carbonyl group |
| Amine | n-Butylamine | Forms the imine intermediate |
| Reducing Agent | Sodium triacetoxyborohydride | Reduces the imine to an amine |
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is transformed into another. organic-chemistry.orgimperial.ac.uk In the context of synthesizing this compound, a key FGI is the reduction of a Schiff base. This approach isolates the two stages of the reductive amination process.
First, the Schiff base intermediate, 2-ethoxy-6-{[(butyl)imino]methyl}phenol, is synthesized and potentially isolated from the condensation of 3-ethoxy-2-hydroxybenzaldehyde and n-butylamine. nih.govnih.gov Subsequently, this imine is converted to the target amine. The reduction of the C=N double bond of the Schiff base can be achieved using various reducing agents. The choice of reagent can depend on the presence of other functional groups in the molecule.
| Reducing Agent | Abbreviation | Characteristics |
|---|---|---|
| Sodium Borohydride | NaBH₄ | Common, mild reducing agent effective for imines. |
| Lithium Aluminium Hydride | LiAlH₄ | A very strong, non-selective reducing agent. vanderbilt.edu |
| Catalytic Hydrogenation | H₂/Pd, Pt, or Ni | Involves hydrogen gas and a metal catalyst; a clean reduction method. |
| Sodium Cyanoborohydride | NaBH₃CN | Selective for imines at acidic pH. masterorganicchemistry.com |
Derivatization and Analogous Compound Synthesis
The core structure of this compound serves as a scaffold that can be chemically modified to produce a library of related compounds. These modifications can be systematically applied to the n-butylamino side chain or the aromatic ring to explore structure-activity relationships in various contexts.
| Amine Reactant | Resulting Analogue Name |
|---|---|
| Methylamine | 2-Ethoxy-6-[(methylamino)methyl]phenol |
| Ethylamine | 2-[(Ethylamino)methyl]-6-ethoxyphenol |
| Isopropylamine | 2-Ethoxy-6-[(isopropylamino)methyl]phenol |
| Benzylamine | 2-[(Benzylamino)methyl]-6-ethoxyphenol |
Analogues can also be synthesized by introducing various functional groups onto the aromatic phenol (B47542) ring. This is typically achieved by starting the synthesis with an already substituted 2-ethoxyphenol or 3-ethoxy-2-hydroxybenzaldehyde precursor. The nature and position of these substituents can significantly alter the electronic properties and steric profile of the molecule. Substituents can be either electron-donating (e.g., alkyl, alkoxy) or electron-withdrawing (e.g., halogens, nitro groups). msu.edu The position of substitution is dictated by the directing effects of the hydroxyl and ethoxy groups already present on the ring. msu.edu
| Substituted Phenolic Precursor | Potential Substituent | Resulting Analogue (Example) |
|---|---|---|
| 4-Chloro-2-ethoxyphenol | Chloro | 5-Chloro-2-[(butylamino)methyl]-6-ethoxyphenol |
| 4-Bromo-2-ethoxyphenol | Bromo | 5-Bromo-2-[(butylamino)methyl]-6-ethoxyphenol |
| 2-Ethoxy-4-methylphenol | Methyl | 2-[(Butylamino)methyl]-6-ethoxy-4-methylphenol |
| 2-Ethoxy-4-nitrophenol | Nitro | 2-[(Butylamino)methyl]-6-ethoxy-4-nitrophenol |
Synthesis of Structural Isomers and Related Aminomethylphenols
The synthesis of structural isomers of this compound and other related aminomethylphenols typically employs the Mannich reaction, which involves the aminoalkylation of a phenolic compound. The general approach involves the reaction of a phenol with formaldehyde and a primary or secondary amine. nih.gov The regioselectivity of this reaction on substituted phenols is a key factor in determining the isomeric products formed.
For a 2-alkoxyphenol, such as 2-ethoxyphenol, the Mannich reaction can theoretically yield different positional isomers. The directing effects of the hydroxyl and ethoxy groups on the aromatic ring influence the site of electrophilic substitution by the in situ generated iminium ion. The hydroxyl group is a strong activating group and ortho, para-director, while the ethoxy group is also an activating ortho, para-director. In 2-ethoxyphenol, the positions ortho and para to the hydroxyl group are C6 and C4 respectively. The position ortho to the ethoxy group is C3, and the position para is C5. The interplay of these directing effects, along with steric hindrance, will determine the final product distribution.
Table 1: Proposed Synthesis of this compound and Potential Isomers via Mannich Reaction
| Reactant 1 | Reactant 2 | Reactant 3 | Potential Products |
| 2-Ethoxyphenol | Butylamine | Formaldehyde | This compound |
| 4-[(Butylamino)methyl]-2-ethoxyphenol | |||
| 2,4-bis[(Butylamino)methyl]-6-ethoxyphenol |
The reaction conditions, such as solvent, temperature, and stoichiometry of the reactants, can be optimized to favor the formation of the desired isomer. For example, using a non-polar solvent might favor ortho-substitution due to intramolecular hydrogen bonding between the phenolic hydroxyl group and the incoming electrophile.
The synthesis of other related N-substituted aminomethylphenols can be achieved by varying the amine component in the Mannich reaction. For example, using different primary or secondary amines would yield a library of aminomethylphenols with diverse functionalities. beilstein-journals.org
Mechanistic Investigations of Synthetic Transformations
Understanding the mechanisms of the synthetic transformations involved in the formation of aminomethylphenols is crucial for controlling the reaction outcomes and for designing more efficient synthetic routes.
The formation of aminomethylphenols via the Mannich reaction proceeds through a well-established mechanism. The reaction is typically initiated by the formation of an iminium ion from the reaction of the amine (butylamine) and formaldehyde. wikipedia.org This iminium ion, [CH₂=N(R)R']⁺, is a potent electrophile.
The phenol, being an electron-rich aromatic compound, then acts as a nucleophile and attacks the iminium ion. The aromaticity of the phenol ring is restored by the loss of a proton, leading to the formation of the aminomethylphenol. wikipedia.org
The key steps in the mechanism are:
Formation of the Iminium Ion: The amine reacts with formaldehyde to form a hemiaminal, which then dehydrates to form the electrophilic iminium ion.
Electrophilic Aromatic Substitution: The electron-rich phenol attacks the carbon of the iminium ion. This attack is typically directed to the positions ortho and para to the activating hydroxyl group.
Deprotonation: A base, which can be the amine reactant or another basic species in the reaction mixture, removes a proton from the intermediate to restore the aromaticity of the ring, yielding the final aminomethylphenol product.
Studies on the Mannich reaction of phenols have also revealed the potential for the formation of side products, such as benzoxazines, through the reaction of the initially formed aminomethylphenol with another molecule of formaldehyde. The formation of these byproducts can often be controlled by careful manipulation of the reaction conditions.
When the aminomethylphenol contains a stereocenter, controlling the stereochemistry of the newly formed chiral center becomes a significant synthetic challenge. In the context of this compound, if a chiral amine or a chiral starting material is used, or if a chiral catalyst is employed, the stereochemical outcome of the reaction can be influenced.
Asymmetric Mannich reactions have been developed to achieve high levels of stereocontrol. orgchemres.orgorgchemres.org These methods often rely on the use of chiral catalysts, such as proline and its derivatives, or chiral metal complexes. wikipedia.orgnih.gov These catalysts can create a chiral environment around the reacting molecules, favoring the formation of one enantiomer or diastereomer over the other.
For instance, a chiral catalyst can coordinate with the iminium ion and the phenolic substrate, organizing them in a specific orientation that leads to a stereoselective attack. The nature of the catalyst, the solvent, and the reaction temperature can all play a crucial role in determining the degree of stereoselectivity.
Table 2: Strategies for Stereochemical Control in Aminomethylphenol Synthesis
| Strategy | Description | Key Factors |
| Chiral Catalysts | Use of chiral organocatalysts (e.g., proline) or chiral metal complexes to induce asymmetry. | Catalyst structure, solvent, temperature. |
| Chiral Auxiliaries | Attachment of a chiral auxiliary to the amine or phenol to direct the stereochemical outcome. | Choice of auxiliary, conditions for attachment and removal. |
| Substrate Control | Use of a chiral starting material where the existing stereocenter influences the formation of the new stereocenter. | Nature of the chiral substrate, reaction conditions. |
The development of highly stereoselective methods is of great importance for the synthesis of enantiomerically pure aminomethylphenols, which may have specific applications in various fields of chemistry. chemrxiv.org
Lack of Publicly Available Research Data on the Coordination Chemistry of this compound
Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is no specific research data available concerning the coordination chemistry and metal complexation of the compound this compound.
The investigation sought to find detailed information regarding the compound's role as a ligand in forming metal complexes, as outlined in the requested article structure. This included searches for its ligand architecture, potential donor atoms, chelation modes, and the synthesis and characterization of its transition metal or lanthanide complexes.
Despite searches for the specific compound and its potential derivatives, the scientific literature does not appear to contain studies dedicated to its synthesis for the purpose of metal complexation or an analysis of its coordination behavior. Research in this area tends to focus on structurally related Schiff base ligands, which contain an imine (-CH=N-) moiety instead of the aminomethyl (-CH₂-NH-) group present in this compound. While these related compounds have been studied for their ability to form complexes with various metals, this information is not directly applicable to the specified compound due to significant structural and electronic differences.
Consequently, it is not possible to provide a scientifically accurate article on the coordination chemistry of this compound that adheres to the requested detailed outline. The creation of such an article would require speculative data, which would not meet the standards of scientific accuracy.
Synthesis and Characterization of Metal Complexes
Determination of Metal-to-Ligand Stoichiometry and Coordination Numbers
The stoichiometry of metal complexes, which defines the ratio of metal ions to ligands, and the coordination number, representing the number of donor atoms bonded to the central metal ion, are fundamental aspects of coordination chemistry. For Schiff base ligands similar to this compound, these properties are influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of counter-ions.
In related Schiff base complexes, various stoichiometries have been observed. For instance, in complexes with lanthanide nitrates, a 1:3 metal-to-ligand ratio is common, where three monodentate Schiff base ligands coordinate to a single metal center. scielo.org.za Conversely, reactions with lanthanide chlorides can yield complexes with a 1:4 stoichiometry. scielo.org.za Transition metal complexes, such as those with manganese(II), have been synthesized with a 1:2 metal-to-ligand ratio, forming complexes with the general formula [ML₂Cl₂]. researchgate.net
The coordination number is also variable. For example, nine-coordinate lanthanide complexes have been reported, where the metal ion is bonded to three phenolic oxygen atoms from the Schiff base ligands and six oxygen atoms from three bidentate nitrate (B79036) ions. scielo.org.za In other cases, ten-coordinate neodymium complexes and six-coordinate octahedral ytterbium and manganese complexes have been identified. scielo.org.zaresearchgate.net
Table 1: Stoichiometry and Coordination Numbers in Related Schiff Base Complexes
| Metal Ion | Ancillary Ligand | Metal-to-Ligand Ratio | Coordination Number | Source |
| Gd(III), Dy(III) | NO₃⁻ | 1:3 | 9 | scielo.org.za |
| Nd(III), Gd(III), Dy(III) | Cl⁻ | 1:4 | 6 (Octahedral) | scielo.org.za |
| Nd(III) | NO₃⁻ | 1:2 | 10 | scielo.org.za |
| Yb(III) | Cl⁻ | 1:2 | 6 (Octahedral) | scielo.org.za |
| Mn(II) | Cl⁻ | 1:2 | 6 (Octahedral) | researchgate.net |
Structural Elucidation of Coordination Compounds
The three-dimensional arrangement of atoms in a coordination compound is crucial for understanding its properties. X-ray crystallography is a primary technique for elucidating these structures, providing detailed information on coordination geometries and intermolecular interactions.
Analysis of Coordination Geometries Around Metal Centers
The geometry around a central metal ion in a complex is determined by the coordination number and the nature of the ligands. For Schiff base complexes analogous to those formed by this compound, a variety of coordination geometries have been observed.
Six-coordinate complexes frequently adopt a distorted octahedral geometry. scielo.org.zaresearchgate.net For instance, in a manganese(II) complex with a related Schiff base, the manganese atom is surrounded by two nitrogen atoms and two oxygen atoms from the two Schiff base ligands in the equatorial plane, and two chloride ions in the axial positions. researchgate.net Similarly, some lanthanide chloride complexes exhibit an octahedral geometry with four Schiff base ligands coordinating in the equatorial positions and two chloride ions axially. scielo.org.za
In the case of nine-coordinate lanthanide nitrate complexes, the geometry is often described as a distorted muffin (MFF-9) polyhedron. scielo.org.za Copper(II) and Nickel(II) complexes with related compartmental Schiff bases have been shown to exhibit distorted square planar and distorted square pyramidal geometries. mdpi.com A dinuclear zinc(II) complex displayed an intermediate geometry between square pyramidal and trigonal bipyramidal for one zinc ion and a tetrahedral geometry for the second. mdpi.com
Investigation of Intermolecular and Intramolecular Interactions in Crystal Lattices
The packing of molecules in a crystal lattice is governed by intermolecular and intramolecular interactions, such as hydrogen bonding. These interactions play a significant role in stabilizing the crystal structure.
In the crystal structures of related Schiff base ligands and their complexes, intramolecular O-H···N hydrogen bonds are a common feature, forming between the phenolic hydroxyl group and the imine nitrogen atom. nih.gov This interaction contributes to the planarity of the molecule. Intermolecular interactions, such as C-H···O and C-H···Cl hydrogen bonds, are also observed, linking molecules into larger assemblies like dimers or one-dimensional chains. scielo.org.zanih.gov For example, in the crystal structure of 2-ethoxy-6-[(methylimino)methyl]phenol, molecules are linked through weak intermolecular C-H···O hydrogen bonds to form dimers. nih.gov
Electronic and Magnetic Properties of Metal Complexes
The electronic and magnetic properties of metal complexes are determined by the nature of the metal ion and the ligand field environment created by the coordinating atoms. Spectroscopic and magnetochemical analyses are key techniques for probing these properties.
Spectroscopic Probing of Ligand Field Effects and Electronic Transitions
UV-Visible spectroscopy is a powerful tool for investigating electronic transitions within a metal complex. The absorption bands observed in the electronic spectra of transition metal complexes are often attributed to d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) transitions. The positions and intensities of these bands provide information about the coordination geometry and the ligand field strength.
For instance, the electronic spectrum of a copper(II) complex with a related Schiff base may show a broad band in the visible region, which is characteristic of d-d transitions in a square planar or distorted octahedral environment. researchgate.net The molar absorptivity values can provide further insight into the geometry of the complex.
Infrared (IR) spectroscopy is used to identify the coordination sites of the ligand. A shift in the frequency of the C=N (azomethine) stretching vibration upon complexation indicates the coordination of the imine nitrogen to the metal ion. researchgate.net Similarly, changes in the phenolic C-O stretching vibration suggest coordination through the phenolic oxygen atom. researchgate.net
Magnetochemical Analysis for Spin State and Exchange Interactions
Magnetic susceptibility measurements provide information about the number of unpaired electrons in a metal complex and can thus determine the spin state of the metal ion. This is particularly important for transition metal complexes where multiple spin states are possible.
For a mononuclear manganese(II) complex, which has a d⁵ electronic configuration, the magnetic moment would be expected to be close to the spin-only value of 5.92 B.M. for a high-spin state. In polynuclear complexes, magnetic susceptibility measurements as a function of temperature can reveal the nature and magnitude of magnetic exchange interactions between the metal centers, which can be either ferromagnetic (parallel alignment of spins) or antiferromagnetic (antiparallel alignment of spins). researchgate.net For example, tetranuclear manganese clusters with related ligands have been shown to exhibit dominant antiferromagnetic interactions between the Mn(II) ions. researchgate.net
Computational and Theoretical Studies
Quantum Chemical Characterization of 2-[(Butylamino)methyl]-6-ethoxyphenol
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the fundamental properties of molecules. rjpn.orgrjpn.orgresearchgate.net These methods allow for a detailed exploration of the molecule's potential energy surface and electronic landscape.
The first step in a computational study is typically the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For this compound, this process would involve determining bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.
Conformational analysis would also consider the flexibility of the butyl and ethoxy side chains. Rotation around the C-C and C-O single bonds in these chains can lead to various conformers with different energies. DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can be employed to identify the global minimum energy conformer as well as other low-energy isomers and the energy barriers between them. nih.govnih.gov For instance, studies on substituted phenols have demonstrated the importance of considering multiple conformers to accurately describe the molecular properties. researchgate.net
Table 1: Predicted Key Geometric Parameters for the Intramolecularly Hydrogen-Bonded Conformer of this compound (Illustrative)
| Parameter | Predicted Value Range | Significance |
| O-H Bond Length | 0.98 - 1.02 Å | Lengthened due to hydrogen bonding |
| N···H Distance | 1.7 - 1.9 Å | Indicates a strong hydrogen bond |
| O-H···N Angle | 140 - 160° | Shows the directionality of the H-bond |
| C-O-H-N Dihedral Angle | ~0° | Confirms planarity of the quasi-ring |
Note: These values are illustrative and based on typical DFT calculations for similar intramolecularly hydrogen-bonded phenolic compounds.
Understanding the electronic structure is key to predicting a molecule's reactivity and spectroscopic properties. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. rjpn.org
Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom. rjpn.orgnih.gov In this molecule, the phenolic oxygen and the amino nitrogen are expected to carry significant negative charges, while the phenolic hydrogen and the hydrogens on the nitrogen would be positively charged. This charge separation is a direct consequence of the electronegativity differences and is a key factor in the molecule's ability to form hydrogen bonds and interact with other molecules.
Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative)
| Property | Predicted Value Range | Significance |
| HOMO Energy | -5.5 to -6.5 eV | Relates to ionization potential and electron-donating ability |
| LUMO Energy | -0.5 to -1.5 eV | Relates to electron affinity and electron-accepting ability |
| HOMO-LUMO Gap | 4.0 to 5.5 eV | Indicator of chemical reactivity and kinetic stability |
Note: These values are illustrative and based on DFT calculations for substituted aminophenols. rjpn.orgrjpn.org
Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By calculating the harmonic frequencies at the optimized geometry, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands to specific molecular vibrations. researchgate.netijaemr.com
For this compound, key vibrational modes would include:
O-H Stretching: The stretching vibration of the phenolic hydroxyl group is particularly sensitive to hydrogen bonding. In a non-bonded state, this would appear as a sharp band around 3600 cm⁻¹. However, due to the strong intramolecular hydrogen bond, this band is expected to be significantly broadened and shifted to a lower frequency, typically in the range of 3200-2800 cm⁻¹.
C-H Stretching: Vibrations of the aromatic, methyl, and methylene (B1212753) C-H bonds would appear in their characteristic regions (aromatic ~3100-3000 cm⁻¹, aliphatic ~3000-2850 cm⁻¹).
N-H Stretching: The N-H stretching of the secondary amine would also be influenced by the molecular environment.
C-O Stretching: The stretching of the phenolic and ethoxy C-O bonds would give rise to strong bands in the fingerprint region (around 1250-1000 cm⁻¹).
Ring Vibrations: The characteristic stretching and bending modes of the benzene (B151609) ring would be observable in the 1600-1400 cm⁻¹ region.
Discrepancies between calculated harmonic frequencies and experimental spectra are common, and scaling factors are often applied to improve the agreement. mdpi.com Comparing the theoretical spectra of different possible conformers can also help determine which conformer is dominant under experimental conditions.
Tautomerism and Proton Transfer Dynamics
The presence of the intramolecular hydrogen bond in this compound sets the stage for interesting dynamic processes, namely tautomerism involving the transfer of the phenolic proton to the amino nitrogen. rsc.org
The molecule can exist in two main tautomeric forms: the phenol-amine form (O-H···N) and the zwitterionic keto-ammonium form (O⁻···H-N⁺). The latter is formed by the transfer of the proton from the oxygen to the nitrogen atom. This process is known as intramolecular proton transfer (IPT).
Computational methods can be used to calculate the relative energies of these two tautomers. comporgchem.comresearchgate.netorientjchem.org For most ortho-hydroxy Mannich bases in the ground state, the phenol-amine tautomer is significantly more stable than the keto-ammonium form. rsc.org The stability is dictated by factors such as the aromaticity of the phenyl ring, which is disrupted in the keto form, and the relative proton affinities of the phenolic oxygen and the amino nitrogen. DFT calculations can quantify this energy difference, providing insight into the equilibrium constant between the two forms. Studies on similar systems, like ortho-hydroxy Schiff bases, have shown that while the enol form is dominant in the ground state, the keto form can become more stable in the excited state. aip.orgiau.ir
A more detailed understanding of the proton transfer process can be achieved by mapping the potential energy surface (PES) along the reaction coordinate. aip.orgresearchgate.net The reaction coordinate is typically defined as the O-H bond distance or the N-H distance. By performing a series of constrained geometry optimizations where this distance is fixed at various values, an energy profile for the proton transfer can be constructed.
This profile reveals the energy barrier (activation energy) that must be overcome for the proton to move from the oxygen to the nitrogen. In systems with strong intramolecular hydrogen bonds, this barrier can be relatively low. researchgate.net The shape of the potential energy surface (e.g., a single well or a double well) indicates whether the proton is localized on the donor atom or delocalized between the donor and acceptor. For most ground-state Mannich bases, a single-well potential favoring the phenol-amine form is expected. researchgate.netrsc.org
Computational studies on related Schiff bases have extensively mapped these potential energy surfaces, showing how substituent effects and the electronic state (ground vs. excited) can dramatically alter the barrier height and the relative stability of the tautomers. aip.orgiau.irresearchgate.netrsc.org Similar computational approaches would be invaluable in elucidating the proton transfer dynamics of this compound.
Solvation Effects on Tautomeric Equilibria and Stability
The chemical behavior of aminophenol compounds, including this compound, is significantly influenced by the surrounding solvent environment. Solvation plays a critical role in determining the tautomeric equilibria and relative stability of different molecular forms. nih.govorientjchem.org Tautomerism in this class of molecules typically involves the migration of a proton, leading to an equilibrium between the phenol-imine form and a zwitterionic keto-amine form. The stability of these tautomers can be altered by the solvent's polarity and its ability to form hydrogen bonds. nih.govjocpr.com
Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating these effects. jocpr.com A common approach is the use of a Polarizable Continuum Model (PCM), which simulates the bulk solvent as a continuous dielectric medium. orientjchem.orgacs.orgresearchgate.net This method allows for the calculation of the relative energies and stabilities of tautomers in various solvents. orientjchem.org
Generally, in the gas phase or in non-polar solvents, the neutral phenol (B47542) form is more stable. researchgate.net However, as the polarity of the solvent increases, the more polar or zwitterionic tautomers can be preferentially stabilized due to favorable dipole-dipole interactions and hydrogen bonding with solvent molecules. nih.govresearchgate.net For instance, polar protic solvents like water or methanol (B129727) can stabilize both positive and negative centers in a zwitterionic form through hydrogen bonds, shifting the equilibrium in its favor compared to non-polar solvents like benzene. jocpr.comresearchgate.net This shift in tautomeric preference can have profound implications for the molecule's reactivity and biological activity. orientjchem.org
| Solvent Environment | Dielectric Constant (ε) | Expected Predominant Tautomer | Primary Stabilizing Interactions |
|---|---|---|---|
| Gas Phase | 1 | Phenol-Imine | Intramolecular forces |
| Non-Polar (e.g., Benzene) | ~2.3 | Phenol-Imine | Minimal solute-solvent interaction |
| Polar Aprotic (e.g., DMSO) | ~47 | Mixed or Zwitterionic | Dipole-dipole interactions |
| Polar Protic (e.g., Water) | ~80 | Zwitterionic/Keto-Amine | Hydrogen bonding, dipole-dipole interactions |
Theoretical Investigations of Coordination Interactions
Ligand-Metal Bonding Analysis and Electron Density Distributions
The coordination of this compound to metal ions creates complexes whose stability and properties are dictated by the nature of the ligand-metal bonds. Theoretical methods provide deep insights into these interactions by analyzing the electron density distribution. Two powerful techniques for this purpose are the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. acs.orgtaylorandfrancis.com
QTAIM, developed by Richard Bader, defines chemical bonding based on the topology of the electron density (ρ(r)). wikipedia.org The analysis focuses on Bond Critical Points (BCPs), which are points of minimum electron density along the path of maximum density connecting two atomic nuclei (a bond path). wiley-vch.de The properties at the BCP, such as the value of the electron density itself, its Laplacian (∇²ρ(r)), and the total energy density (H(r)), characterize the nature of the interaction. acs.org For instance, a negative Laplacian (∇²ρ(r) < 0) indicates a shared-shell interaction, typical of covalent bonds, where electron density is concentrated between the nuclei. Conversely, a positive Laplacian (∇²ρ(r) > 0) signifies a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, or van der Waals forces. wiley-vch.de
NBO analysis complements QTAIM by translating the complex many-electron wavefunction into the familiar language of Lewis structures, including lone pairs, bonds, and antibonds. faccts.dewisc.edu This method is particularly useful for quantifying donor-acceptor interactions, which are central to coordination chemistry. taylorandfrancis.com It calculates the stabilization energy (E(2)) associated with the delocalization of electron density from a filled "donor" orbital (like the lone pairs on the nitrogen and oxygen atoms of the ligand) to an empty "acceptor" orbital (like the vacant d-orbitals of a transition metal). taylorandfrancis.comnih.gov A large E(2) value indicates a strong, stabilizing interaction and significant charge transfer from the ligand to the metal, providing a quantitative measure of the bond's covalent character. taylorandfrancis.com
| Parameter | Condition | Interpretation | Bond Type Example |
|---|---|---|---|
| Laplacian of Electron Density (∇²ρ(r)) | ∇²ρ(r) < 0 | Shared-shell interaction; electron density is concentrated between nuclei. | Covalent Bond |
| ∇²ρ(r) > 0 | Closed-shell interaction; electron density is depleted between nuclei. | Ionic Bond, Hydrogen Bond | |
| Total Energy Density (H(r)) | H(r) < 0 | Interaction has significant covalent character. | Covalent/Polar Covalent |
| H(r) ≥ 0 | Interaction is predominantly non-covalent (electrostatic). | Ionic Bond |
Prediction of Complex Stability and Energetic Landscapes
Computational chemistry offers powerful tools for predicting the thermodynamic stability of metal complexes in solution, a crucial aspect for their practical application. rsc.org By calculating the Gibbs free energies (ΔG) of complexation reactions, researchers can predict stability constants (log β), which quantify the binding strength between a metal ion and a ligand like this compound. rsc.org
These calculations involve mapping the energetic landscape of the coordination system. nih.gov This is achieved by optimizing the geometries of the free ligand, the solvated metal ion, and various possible isomers and coordination modes of the resulting complex. DFT methods are commonly used to determine the electronic energies of these species. rsc.org The accuracy of these predictions, however, is highly dependent on the proper treatment of environmental factors, especially solvation and pH, which can be modeled using continuum solvent models or by including explicit solvent molecules. rsc.orgrsc.org
By comparing the calculated free energies of different potential structures, the most thermodynamically stable form of the complex can be identified. nih.gov For example, a ligand could coordinate in a bidentate fashion using its nitrogen and oxygen atoms, or it could bridge two metal centers. Computational analysis of the energetic landscape reveals which of these configurations is lowest in energy and thus most likely to be observed experimentally. This predictive capability is invaluable for the rational design of new chelating agents and functional coordination compounds. rsc.orgnih.gov
Advanced Computational Methodologies in Phenol-Amine Systems
Application of Density Functional Theory (DFT) with Various Functionals and Basis Sets
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying systems like this compound and its metal complexes, offering a favorable balance between accuracy and computational cost. umn.edunih.gov DFT methods approximate the complex many-electron problem by focusing on the electron density. diyhpl.us The accuracy of a DFT calculation depends critically on the choice of two components: the exchange-correlation (XC) functional and the basis set. researchgate.net
XC functionals are mathematical approximations that account for the quantum mechanical effects of electron exchange and correlation. They are often categorized in a hierarchy known as "Perdew's Jacob's Ladder," where each rung represents an increase in complexity and, generally, accuracy. youtube.com
Local Density Approximation (LDA): The simplest form, rarely used for chemical accuracy today.
Generalized Gradient Approximation (GGA): Functionals like PBE and BLYP consider the density and its gradient, offering better accuracy for molecular geometries and energies.
Meta-GGAs: Functionals like TPSS add the kinetic energy density, further refining results.
Hybrid Functionals: These are among the most popular and versatile. They mix a portion of exact Hartree-Fock exchange with a GGA or meta-GGA functional. B3LYP is a classic example, widely used for a broad range of applications. researchgate.netresearchgate.net Others, like the M06 suite or ωB97X-D, are specifically parameterized to handle challenges like non-covalent interactions or transition metal chemistry. youtube.com
A basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of the basis set determine the flexibility the calculation has to describe the electron distribution. Pople-style basis sets (e.g., 6-31G(d,p), 6-311+G(d,p)) are common. researchgate.net Correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ) are designed to systematically approach the complete basis set limit. youtube.com For calculations involving anions or non-covalent interactions, "diffuse" functions (indicated by a "+" or "aug-") are often added to better describe loosely held electrons. youtube.com For heavy elements like transition metals, effective core potentials (ECPs) such as LANL2DZ are used to replace core electrons, simplifying the calculation while retaining accuracy for valence properties. acs.org
| Component | Examples | Type/Category | Typical Application / Notes |
|---|---|---|---|
| Functionals | B3LYP | Hybrid-GGA | A widely used workhorse for geometries and energies of organic and main-group compounds. researchgate.netresearchgate.net |
| PBE/PBE0 | GGA / Hybrid-GGA | Non-empirical functionals, popular in solid-state physics and for general-purpose calculations. | |
| M06-2X | Hybrid-Meta-GGA | Good for main-group thermochemistry, kinetics, and non-covalent interactions. | |
| ωB97X-D | Range-Separated Hybrid | Includes empirical dispersion correction; excellent for non-covalent interactions. | |
| Basis Sets | 6-31G(d,p) | Pople-style Double-Zeta | A good starting point for geometry optimizations of organic molecules. |
| cc-pVTZ | Correlation-Consistent Triple-Zeta | Provides high accuracy for energy calculations, often used for benchmarking. youtube.com | |
| LANL2DZ | ECP Basis Set | Used for transition metals to replace core electrons and account for relativistic effects. acs.org |
Molecular Dynamics Simulations for Solution-Phase Behavior
While DFT calculations provide detailed insights into the static, minimum-energy structures of molecules, Molecular Dynamics (MD) simulations offer a powerful way to study their dynamic behavior in a realistic solution environment. nih.gov MD simulations model the explicit movement of every atom in a system—including the solute (this compound) and a large number of surrounding solvent molecules (e.g., water)—over time by solving Newton's equations of motion. nih.gov
To perform an MD simulation, a "force field" is required. A force field is a set of parameters and potential energy functions that describe the interactions between atoms, including bond stretching, angle bending, and non-bonded van der Waals and electrostatic interactions.
MD simulations of aminophenol systems in aqueous solution can reveal crucial information that is inaccessible from static calculations:
Solvation Structure: By calculating radial distribution functions (RDFs), one can determine the precise arrangement and density of water molecules around key functional groups, such as the phenolic hydroxyl, the amine nitrogen, and the ethoxy oxygen. This provides a detailed picture of the hydration shell. nih.gov
Hydrogen Bonding Dynamics: MD allows for the direct monitoring of hydrogen bonds between the solute and water, and within the solute itself. One can calculate the average number of hydrogen bonds and their lifetimes, providing insight into the strength and dynamics of these crucial interactions. nih.gov
Conformational Flexibility: The butyl and ethoxy side chains of the molecule are flexible. MD simulations can explore the accessible conformational space of these chains, revealing the most populated conformations and the energy barriers for rotation, which are important for understanding how the ligand might adapt its shape upon binding to a receptor or metal ion.
In essence, MD provides a "computational microscope" to observe the solution-phase behavior of the molecule, bridging the gap between static quantum chemical calculations and macroscopic experimental observations. acs.org
| Analysis Type | Information Obtained | Significance |
|---|---|---|
| Radial Distribution Function (RDF) | Probability of finding a water molecule at a certain distance from a solute atom. | Characterizes the structure and extent of the hydration shells. |
| Hydrogen Bond Analysis | Average number and lifetime of solute-solvent and intramolecular hydrogen bonds. | Quantifies the strength and dynamics of specific hydrogen bonding interactions. nih.gov |
| Root Mean Square Deviation (RMSD) | Measures the average change in atomic positions over time from a reference structure. | Indicates the structural stability and equilibration of the simulation. |
| Dihedral Angle Analysis | Distribution of torsion angles for flexible side chains (e.g., butyl group). | Reveals the preferred conformations and rotational freedom of the molecule in solution. |
Spectroscopic Investigations for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for the unambiguous determination of the molecular structure of 2-[(Butylamino)methyl]-6-ethoxyphenol.
Elucidation of Molecular Connectivity and Isomeric Purity
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in confirming the molecular connectivity of this compound. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
Analysis of the chemical shifts, integration of proton signals, and spin-spin coupling patterns allows for the precise assignment of each proton and carbon atom within the molecule. For instance, the ethoxy group would be identified by a characteristic triplet and quartet pattern in the ¹H NMR spectrum, while the aromatic protons would appear as distinct signals in the downfield region. The butylamino group would also exhibit a unique set of signals corresponding to its aliphatic chain. The isomeric purity of the compound can be confirmed by the absence of signals that would indicate the presence of other isomers.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Functional Group | Proton Assignment | Predicted Chemical Shift (ppm) |
|---|---|---|
| Phenolic | -OH | 8.0 - 10.0 |
| Aromatic | Ar-H | 6.7 - 7.2 |
| Methylene (B1212753) (Aromatic) | Ar-CH₂-N | 3.8 - 4.2 |
| Ethoxy | -O-CH₂-CH₃ | 3.9 - 4.1 (quartet) |
| Butylamino | -NH-CH₂- | 2.6 - 2.9 (triplet) |
| Butylamino | -CH₂-CH₂-CH₂-CH₃ | 1.3 - 1.7 (multiplets) |
| Ethoxy | -O-CH₂-CH₃ | 1.3 - 1.5 (triplet) |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-O | 145 - 155 |
| Aromatic C-C | 115 - 130 |
| Methylene (Aromatic) C-N | 50 - 55 |
| Ethoxy -O-CH₂- | 60 - 65 |
| Butylamino -NH-CH₂- | 45 - 50 |
| Butylamino -CH₂-CH₂-CH₂-CH₃ | 20 - 35 |
| Ethoxy -CH₃ | 14 - 16 |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups.
Dynamic NMR Studies for Conformational and Tautomeric Exchange
Dynamic NMR (DNMR) studies can provide insights into the conformational flexibility and potential tautomeric exchange processes in this compound. Temperature-dependent NMR experiments can reveal information about the rotation around single bonds, such as the C-N bond of the butylamino group or the C-O bond of the ethoxy group. At lower temperatures, distinct signals for different conformers might be observed, which coalesce into averaged signals as the temperature increases and the rate of interchange becomes faster on the NMR timescale.
Furthermore, the presence of the phenolic proton and the nitrogen atom of the amino group allows for the possibility of proton exchange. DNMR can be used to study the kinetics of this exchange, providing information on the intramolecular and intermolecular hydrogen bonding dynamics.
Ligand-to-Metal Binding Studies via Chemical Shift Perturbations
The phenolic oxygen, the amino nitrogen, and the ethoxy oxygen of this compound present potential coordination sites for metal ions. NMR spectroscopy is a sensitive technique for monitoring the interactions between a ligand and a metal. Upon the addition of a metal ion, changes in the chemical shifts of the protons and carbons near the binding site are expected.
By titrating the compound with a metal salt and monitoring the chemical shift perturbations, the binding stoichiometry and the coordination mode can be determined. The protons and carbons of the phenolic and amino-methyl moieties are expected to be particularly sensitive to metal binding, and the magnitude of the chemical shift changes can provide qualitative information about the strength of the interaction.
Vibrational Spectroscopy (Infrared and Raman)
Analysis of Characteristic Functional Group Vibrations
The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its various functional groups. The O-H stretching vibration of the phenolic group would appear as a broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The N-H stretching vibration of the secondary amine would be observed in a similar region, often as a sharper band.
The C-H stretching vibrations of the aromatic ring and the aliphatic chains would appear around 2850-3100 cm⁻¹. The aromatic C=C stretching vibrations would give rise to bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the phenol (B47542) and the ether linkage would be found in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Phenolic -OH | O-H stretch | 3200 - 3600 (broad) |
| Amino -NH | N-H stretch | 3300 - 3500 |
| Aromatic C-H | C-H stretch | 3000 - 3100 |
| Aliphatic C-H | C-H stretch | 2850 - 2960 |
| Aromatic C=C | C=C stretch | 1450 - 1600 |
| Phenolic C-O | C-O stretch | 1200 - 1260 |
Detection and Characterization of Hydrogen Bonding Networks
Vibrational spectroscopy is particularly sensitive to hydrogen bonding. The position and shape of the O-H and N-H stretching bands in the IR spectrum can provide detailed information about the presence and strength of intramolecular and intermolecular hydrogen bonds.
In this compound, an intramolecular hydrogen bond can form between the phenolic -OH group and the nitrogen atom of the butylamino group. This would result in a significant broadening and a red-shift (shift to lower frequency) of the O-H stretching band compared to a free phenol. The extent of this shift can be correlated with the strength of the hydrogen bond.
Intermolecular hydrogen bonding, where the phenolic proton of one molecule interacts with an oxygen or nitrogen atom of a neighboring molecule, can also be investigated by studying the concentration dependence of the IR spectra. As the concentration of the compound in a non-polar solvent is increased, the intensity of bands associated with intermolecular hydrogen bonds is expected to increase.
Vibrational Signatures of Metal-Ligand Coordination
The coordination of "this compound" to a metal center induces significant and characteristic shifts in its vibrational spectrum, observable through infrared (IR) and Raman spectroscopy. These changes provide critical insights into the mode of coordination and the nature of the metal-ligand bond. Analysis of related aminophenol and Schiff base ligands reveals that the most informative regions in the vibrational spectrum are those associated with the phenolic O-H, the C-O stretching, the C-N stretching, and the amine N-H vibrations.
Upon deprotonation and coordination of the phenolate (B1203915) oxygen to a metal ion, the sharp O-H stretching band, typically observed in the range of 3200-3600 cm⁻¹ in the free ligand, disappears. This disappearance is a clear indicator of the involvement of the phenolic oxygen in bonding with the metal.
Furthermore, the C-O stretching vibration, usually found around 1250-1300 cm⁻¹ for phenols, experiences a noticeable shift to a higher frequency (wavenumber) upon coordination. This blue shift is attributed to the increased double bond character of the C-O bond following the delocalization of electron density from the oxygen to the metal center.
The coordination of the amino nitrogen to the metal center also results in discernible spectral changes. The N-H stretching vibration of the secondary amine, typically seen in the 3300-3500 cm⁻¹ region, will shift, often to a lower frequency, due to the donation of the nitrogen lone pair to the metal, which weakens the N-H bond. Additionally, the C-N stretching vibration may also be affected.
New vibrational modes, corresponding to metal-ligand bonds, appear at lower frequencies, typically in the far-infrared region (below 600 cm⁻¹). These bands, corresponding to Metal-Oxygen (M-O) and Metal-Nitrogen (M-N) stretching vibrations, are direct evidence of coordination. The precise frequencies of these new bands are dependent on the mass of the metal ion and the strength of the metal-ligand bonds. For instance, M-O stretching vibrations in similar phenolic complexes are often observed in the 400-600 cm⁻¹ range, while M-N stretching vibrations can be found in the 300-500 cm⁻¹ region.
Electronic Absorption (UV-Vis) Spectroscopy
Characterization of Electronic Transitions and Chromophoric Propertiesksu.edu.sa
The electronic absorption spectrum of "this compound" is characterized by absorption bands in the ultraviolet (UV) region, arising from π → π* and n → π* electronic transitions within the molecule. The chromophore responsible for these absorptions is the substituted benzene (B151609) ring, which includes the ethoxy and hydroxyl groups, as well as the aminomethyl substituent.
Typically, phenolic compounds exhibit two main absorption bands in the UV region. For a molecule like "this compound", one would expect a strong absorption band at shorter wavelengths, generally below 250 nm, and a weaker band at longer wavelengths, typically in the 270-290 nm range. These bands correspond to π → π* transitions within the aromatic ring. The presence of substituents like the hydroxyl (-OH), ethoxy (-OC₂H₅), and butylaminomethyl (-CH₂NHC₄H₉) groups, which act as auxochromes, can cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and a hyperchromic effect (increase in absorbance intensity) compared to unsubstituted benzene.
The lone pairs of electrons on the oxygen atoms of the hydroxyl and ethoxy groups, and on the nitrogen atom of the amino group, can also participate in n → π* transitions. These transitions are generally of lower intensity and can sometimes be observed as a shoulder on the main π → π* absorption bands.
The specific absorption maxima (λmax) and molar absorptivity (ε) values are influenced by the electronic effects of the substituents. The electron-donating nature of the hydroxyl, ethoxy, and amino groups increases the electron density of the benzene ring, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift.
A hypothetical UV-Vis absorption data table for "this compound" in a non-polar solvent like hexane (B92381) might look as follows, based on data for similar substituted phenols:
| Solvent | λmax, 1 (nm) | ε1 (L mol-1 cm-1) | λmax, 2 (nm) | ε2 (L mol-1 cm-1) | Transition Type |
| Hexane | ~220 | ~8,000 | ~275 | ~1,500 | π → π* |
Investigation of Solvatochromic Effects and pH Responsiveness
The electronic absorption spectrum of "this compound" is expected to be sensitive to the polarity of the solvent (solvatochromism) and the pH of the medium.
Solvatochromic Effects:
In moving from a non-polar to a polar, protic solvent (e.g., from hexane to ethanol (B145695) or water), a bathochromic shift (red shift) of the π → π* transition is generally observed. This is because the excited state of the phenol is more polar than the ground state, and thus it is stabilized to a greater extent by polar solvent molecules through dipole-dipole interactions and hydrogen bonding. The stabilization of the excited state lowers its energy, reducing the energy gap for the electronic transition.
Conversely, the n → π* transitions often exhibit a hypsochromic shift (blue shift) in polar, protic solvents. This is due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding with the solvent molecules. This stabilization increases the energy required for the n → π* transition.
pH Responsiveness:
The UV-Vis spectrum of "this compound" will show significant changes with variations in pH due to the presence of the acidic phenolic hydroxyl group and the basic amino group.
In acidic to neutral solutions, the compound exists predominantly in its neutral form. As the pH increases and becomes more alkaline, the phenolic proton is removed to form the phenolate anion. This deprotonation leads to a significant bathochromic shift and a hyperchromic effect in the absorption spectrum. The formation of the phenolate ion introduces a negative charge and increases the electron-donating ability of the oxygen, leading to greater delocalization of the π electrons and a smaller HOMO-LUMO energy gap. For many phenols, this shift is visually apparent, with the absorption maximum moving towards the visible region.
In strongly acidic solutions, the amino group can become protonated. This protonation would likely cause a hypsochromic shift, as the electron-donating ability of the nitrogen is reduced upon protonation, which stabilizes the ground state more than the excited state.
The following table illustrates the expected pH-dependent shifts for "this compound":
| pH | Dominant Species | Expected λmax (nm) | Reason for Shift |
| < 4 | Protonated amine | Hypsochromic shift from neutral | Reduced electron-donating ability of the protonated amino group. |
| 6-8 | Neutral molecule | ~275 | Reference spectrum of the neutral form. |
| > 10 | Phenolate anion | Bathochromic shift (>290) | Increased electron delocalization and stabilization of the excited state. |
X-ray Diffraction and Crystallography
Single Crystal X-ray Diffraction for Precise Solid-State Structure Determinationksu.edu.sachemicalbook.comresearchgate.netscielo.br
While a specific single-crystal X-ray diffraction study for "this compound" has not been identified in the surveyed literature, analysis of closely related structures, such as substituted aminophenols and Mannich bases, allows for a reliable prediction of its solid-state structure. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and torsion angles, unequivocally establishing the molecular conformation in the solid state.
A hypothetical table of selected crystallographic data, based on analogous structures, is presented below:
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ |
| a (Å) | 8 - 12 |
| b (Å) | 10 - 15 |
| c (Å) | 15 - 20 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
| V (ų) | 1500 - 2500 |
| Z | 4 or 8 |
Analysis of Crystal Packing and Intermolecular Interactionsksu.edu.sascielo.br
The crystal packing of "this compound" would be dictated by a combination of intermolecular interactions, including hydrogen bonding and van der Waals forces. The analysis of these interactions is crucial for understanding the supramolecular architecture of the compound in the solid state.
The primary intermolecular interaction is expected to be hydrogen bonding. If the intramolecular O-H···N hydrogen bond is not formed, the phenolic hydroxyl group would act as a hydrogen bond donor to the nitrogen or oxygen atom of a neighboring molecule, leading to the formation of chains or dimers. The N-H group of the secondary amine can also participate in hydrogen bonding, acting as a donor to the phenolic or ethoxy oxygen of an adjacent molecule.
These hydrogen bonding motifs would result in the formation of one-, two-, or three-dimensional networks. For example, chains of molecules linked by O-H···N or N-H···O hydrogen bonds are a common feature in the crystal structures of similar compounds.
A summary of potential intermolecular interactions is provided in the table below:
| Interaction Type | Donor | Acceptor | Expected Distance (Å) | Resulting Motif |
| Intramolecular H-bond | O-H | N | 1.8 - 2.2 | Six-membered pseudo-ring |
| Intermolecular H-bond | O-H | N or O | 2.0 - 2.5 | Chains, Dimers |
| Intermolecular H-bond | N-H | O | 2.2 - 2.7 | Chains, Sheets |
| π-π Stacking | Benzene Ring | Benzene Ring | 3.3 - 3.8 | Stacked arrays |
| van der Waals | Alkyl/Ethoxy groups | Alkyl/Ethoxy groups | > 3.5 | Close packing |
Potential Applications and Broader Research Impact
Role in Advanced Materials Science
The reactivity of the phenolic and amino moieties within 2-[(Butylamino)methyl]-6-ethoxyphenol makes it a compelling candidate for the development of advanced materials, including specialized polymers and functional coatings.
Aminophenol derivatives are recognized precursors for synthesizing conductive polymers, such as polyaniline derivatives. mdpi.comresearchgate.netresearchgate.net The presence of both an amino and a phenolic group in this compound suggests its potential as a monomer for the creation of novel polymers with tailored electronic and physical properties. The polymerization of aminophenols can be achieved through chemical or electrochemical oxidative methods, leading to materials with applications in energy storage, biosensors, and surface coatings. mdpi.comresearchgate.net
Furthermore, as a Mannich base, this compound is structurally analogous to compounds widely used as curing agents for epoxy resins. pcimag.comgoogle.com Mannich bases derived from phenols are known to accelerate the curing process of epoxy systems, even at low temperatures, and improve the final properties of the coating. pcimag.comcardolite.com The phenolic hydroxyl group can catalyze the epoxy ring-opening, while the amine group acts as a cross-linking agent. This dual functionality can lead to coatings with enhanced chemical resistance, improved surface appearance by reducing amine bloom, and excellent adhesion. pcimag.com The specific butyl and ethoxy groups on the molecule could further impart desirable characteristics such as hydrophobicity and flexibility to the resulting coating.
Table 1: Potential Polymer and Coating Applications based on Structural Analogs
| Application Area | Relevant Functional Groups | Potential Role of this compound | Anticipated Benefits |
|---|---|---|---|
| Conductive Polymers | Amino Group, Phenolic Ring | Monomer for oxidative polymerization | Tailored conductivity, environmental stability |
| Epoxy Resin Coatings | Amino Group, Phenolic Hydroxyl | Curing agent and accelerator | Fast cure times, low-temperature curing, improved surface finish, enhanced chemical resistance |
| Functional Coatings | Butyl Group, Ethoxy Group | Modifier for coating properties | Increased hydrophobicity, flexibility, and surface tolerance |
The application of organic molecules in electronic devices is contingent on their electronic and photophysical properties. Substituted aminophenols can exhibit interesting photophysical behaviors, including fluorescence, which is often influenced by processes like intramolecular charge transfer (ICT). nih.govnih.govnih.gov The electronic properties of this compound, arising from the interplay between the electron-donating amino and ethoxy groups and the phenolic ring, suggest its potential as a building block for organic electronic materials.
The chromophoric nature of the substituted phenol (B47542) core can be tuned by chemical modification. nih.gov For instance, derivatization of the amino or phenolic groups could alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the absorption and emission characteristics of the molecule. nih.gov This tunability is a critical feature for designing materials for specific applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). While detailed photophysical studies on this specific compound are not widely available, the principles governing structure-property relationships in similar aminophenol and porphyrin derivatives suggest that it could be a valuable component in the design of new photoactive materials. nih.govmdpi.comchemrxiv.org
Applications in Catalysis and Organometallic Transformations
The ability of this compound to coordinate with metal ions through its nitrogen and oxygen atoms makes it a promising ligand for transition metal-catalyzed reactions.
The ortho-aminophenol scaffold is a well-established N,O-bidentate ligand in coordination chemistry. acs.org The nitrogen of the amino group and the oxygen of the phenolic hydroxyl can chelate to a metal center, forming a stable five-membered ring. This chelation can modify the electronic and steric environment of the metal, thereby influencing its catalytic activity and selectivity. mdpi.comdigitellinc.com
Complexes formed from substituted phenol ligands and transition metals like copper, cobalt, and nickel have been used in various catalytic oxidations and coupling reactions. imedpub.comresearchgate.net The substituents on the aromatic ring and the amine can be systematically varied to fine-tune the ligand's properties. In this compound, the butyl group provides steric bulk, which can be crucial for achieving high selectivity in catalytic transformations, while the ethoxy group can modulate the electronic properties of the ligand. beilstein-journals.org
Table 2: Potential Catalytic Applications as an N,O-Bidentate Ligand
| Catalytic Reaction Type | Potential Metal Center | Role of the Ligand |
|---|---|---|
| Cross-Coupling Reactions | Palladium (Pd), Copper (Cu) | Stabilize the metal center, influence reactivity and selectivity |
| Oxidation Reactions | Cobalt (Co), Manganese (Mn) | Modulate the redox potential of the metal catalyst |
| Polymerization | Nickel (Ni), Titanium (Ti) | Control polymer chain growth and structure |
Asymmetric catalysis, which enables the synthesis of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. This is typically achieved using a chiral catalyst, which is often a metal complex bearing a chiral ligand. nih.gov If this compound can be synthesized in an enantiopure form, it has the potential to serve as a chiral ligand for a variety of asymmetric transformations.
The synthesis of chiral aminophenol derivatives and their successful application in asymmetric catalysis has been reported. For example, chiral imidazoline-aminophenol (IAP) ligands have been developed for copper-catalyzed asymmetric Friedel-Crafts reactions. Similarly, chiral aminophosphine (B1255530) ligands are effective in asymmetric hydrogenation reactions. rsc.orgresearchgate.net By analogy, an enantiopure version of this compound could be used to create catalysts for reactions such as asymmetric reductions, additions, or alkylations, where the chiral environment created by the ligand would direct the stereochemical outcome of the reaction.
Development of Chemical Sensors and Probes
The structural features of this compound also make it an attractive candidate for the development of chemical sensors and probes. The phenolic hydroxyl group can act as a proton donor and a hydrogen bond donor, while the amine can act as a proton acceptor and a binding site for metal ions. The aromatic ring provides a scaffold for fluorogenic or chromogenic signaling.
Schiff bases derived from 2-aminophenols have been successfully employed as fluorescent probes for the selective detection of ions such as cyanide and aluminum. nih.gov The sensing mechanism often involves the interaction of the analyte with the phenolic and imine groups, leading to a change in the photophysical properties of the molecule, such as an enhancement or quenching of its fluorescence. nih.gov Similarly, aminophenol-functionalized carbon quantum dots have been used as fluorescent sensors for various analytes. researchgate.netbohrium.com
The this compound molecule itself, or its derivatives, could be designed to act as a chemosensor. For instance, the binding of a specific metal ion to the N,O-chelating site could induce a change in the fluorescence or absorption spectrum of the molecule, allowing for the quantitative detection of that ion. Furthermore, aminophenol-based systems have been utilized in the fabrication of electrochemical sensors for the detection of various organic molecules. mdpi.comnih.govnih.govresearchgate.netacs.org The electroactive nature of the aminophenol moiety allows for sensitive detection through voltammetric or amperometric techniques. The specific binding properties conferred by the butylamino and ethoxy groups could be exploited to develop sensors with high selectivity for target analytes.
Design of Fluorescent or Chromogenic Sensors for Metal Ions
Phenolic compounds and their aminomethylated derivatives have been extensively investigated as ligands for the development of fluorescent and colorimetric sensors for various metal ions. The core principle behind this application lies in the ability of the phenolic oxygen and the amino nitrogen to coordinate with metal ions. This coordination can significantly alter the electronic properties of the molecule, leading to observable changes in its absorption (color) or emission (fluorescence) spectra.
The this compound molecule possesses a potential binding site for metal ions involving the phenolic oxygen and the secondary amine nitrogen. Upon chelation with a metal ion, a stable five- or six-membered ring can be formed, a phenomenon known as the "chelation effect," which enhances the stability of the metal-ligand complex.
Potential Mechanism of Action:
Fluorescence Quenching or Enhancement: The binding of a metal ion can lead to either quenching or enhancement of the intrinsic fluorescence of the phenol ring. Paramagnetic metal ions, for instance, often quench fluorescence through energy or electron transfer processes. Conversely, coordination with some metal ions can restrict intramolecular vibrations and rotations, leading to an enhancement of fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).
Colorimetric Changes: The interaction with metal ions can cause a shift in the maximum absorption wavelength (λmax) of the compound, resulting in a visible color change. This is often due to the modulation of the ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands.
While specific studies on this compound as a metal ion sensor are not extensively documented, the behavior of analogous phenolic Mannich bases suggests its potential in this area. For example, similar structures have shown selectivity towards specific metal ions based on the size of the ion, its charge, and its coordination preferences.
Table 1: Potential Metal Ion Sensing Characteristics
| Feature | Description |
| Analyte | Various metal ions (e.g., Cu²⁺, Fe³⁺, Zn²⁺, Al³⁺) |
| Sensing Principle | Chelation-induced changes in photophysical properties |
| Detection Method | Fluorometry or UV-Vis Spectroscopy |
| Potential Outcome | Selective and sensitive detection of specific metal ions |
Probes for Specific Chemical Environments
The fluorescence properties of phenolic compounds are often sensitive to the polarity of their local environment. This solvatochromic behavior can be exploited to use them as probes for specific chemical environments, such as monitoring the polarity of solvents or characterizing the hydrophobic pockets of biomacromolecules. The presence of both a polar head (amino and hydroxyl groups) and a nonpolar tail (butyl and ethoxy groups) in this compound could make it particularly sensitive to changes in environmental polarity.
Furthermore, the amino group's protonation state is dependent on the pH of the medium. This property could be harnessed to develop pH-sensitive fluorescent probes. In acidic conditions, the amino group would be protonated, altering the electronic structure and, consequently, the fluorescence characteristics of the molecule compared to its neutral state in basic or neutral media.
Interdisciplinary Research Opportunities
The versatile structure of this compound opens up avenues for interdisciplinary research, particularly at the intersection of organic synthesis, supramolecular chemistry, and materials science.
Integration into Supramolecular Assemblies
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The phenolic hydroxyl and secondary amine groups in this compound are excellent candidates for forming strong hydrogen bonds.
This capability could be utilized to construct well-defined supramolecular architectures, such as:
Self-Assembled Monolayers (SAMs): The molecule could potentially form ordered monolayers on suitable substrates, with the orientation of the molecules dictated by intermolecular hydrogen bonding and interactions with the surface.
Liquid Crystals: The rod-like shape of the molecule, combined with its potential for directional intermolecular interactions, could lead to the formation of liquid crystalline phases.
Host-Guest Complexes: The aromatic ring can act as a guest within the cavities of larger host molecules, such as cyclodextrins or calixarenes, leading to the formation of inclusion complexes with potential applications in drug delivery or sensing.
Interfaces with Nanotechnology for Hybrid Materials Development
The field of nanotechnology offers exciting opportunities to integrate organic molecules like this compound with inorganic nanomaterials to create hybrid materials with novel properties. nih.govescholarship.org Phenolic compounds, in general, have shown a strong affinity for the surfaces of various nanoparticles, including metal oxides and quantum dots. nih.govescholarship.org
Potential Hybrid Materials and Applications:
Surface Functionalization of Nanoparticles: The compound could be used to cap or functionalize the surface of nanoparticles. nih.govescholarship.org The phenolic hydroxyl group can act as an anchor to the nanoparticle surface, while the butylamino group can impart specific properties, such as altering the solubility of the nanoparticles or providing a site for further chemical reactions. nih.govescholarship.org
Table 2: Potential Roles in Nanotechnology
| Area | Description of Potential Contribution |
| Surface Modification | Acts as a capping or stabilizing agent for nanoparticles. |
| Hybrid Sensors | The molecule, when attached to a nanoparticle, could exhibit enhanced sensing capabilities due to the unique electronic properties of the nanomaterial. |
| Biomedical Applications | Functionalized nanoparticles could be explored for applications in bioimaging or targeted drug delivery, leveraging the properties of the organic ligand. nih.govescholarship.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
